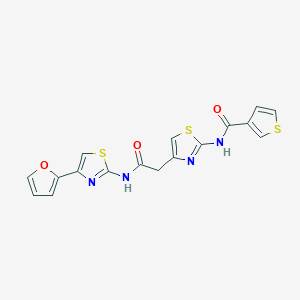
N-(4-(2-((4-(furan-2-yl)thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(2-((4-(furan-2-yl)thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C17H12N4O3S3 and its molecular weight is 416.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-(2-((4-(furan-2-yl)thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on the biological activities associated with this compound, focusing on its mechanisms of action, efficacy against various pathogens, and cytotoxicity against cancer cell lines.
Chemical Structure and Properties
The compound can be described by its chemical formula C15H14N4O2S3. It features multiple functional groups, including thiazole and thiophene rings, which are known for their diverse biological activities. The presence of furan and carboxamide groups further enhances its pharmacological potential.
Antimicrobial Activity
Recent studies have indicated that compounds containing thiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been shown to possess activity against Mycobacterium tuberculosis (Mtb), with some compounds demonstrating low minimum inhibitory concentrations (MICs) .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 7a | 250 | Moderate |
| 9a | 100 | Good |
| 12a | 50 | Excellent |
The data suggest that modifications in the thiazole structure can lead to enhanced antimicrobial efficacy. Specifically, the introduction of electron-withdrawing groups has been correlated with increased activity against resistant strains of bacteria .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. Studies indicate that compounds with similar structures exhibit cytotoxic effects through apoptosis induction and cell cycle arrest .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 13 | Jurkat | <1 | Bcl-2 inhibition |
| 14 | A549 | <5 | Apoptosis via mitochondrial pathway |
The structure–activity relationship (SAR) studies reveal that specific substitutions on the thiazole ring significantly impact the potency against cancer cells, indicating a promising avenue for drug development .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within pathogens and cancer cells. For instance, thiazole derivatives have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and disrupt mitochondrial functions in cancer cells .
Case Study: Interaction with Bacterial Proteins
A study investigating the binding affinity of a related thiazole derivative with DprE1 protein (a target in Mtb) revealed a strong interaction with an estimated binding energy of -8.4 kcal/mol, suggesting potential as a therapeutic agent against tuberculosis .
Properties
IUPAC Name |
N-[4-[2-[[4-(furan-2-yl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]-1,3-thiazol-2-yl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3S3/c22-14(20-17-19-12(9-27-17)13-2-1-4-24-13)6-11-8-26-16(18-11)21-15(23)10-3-5-25-7-10/h1-5,7-9H,6H2,(H,18,21,23)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXZZSVWHBLJPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=N2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














